An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-hydroxy-5-methylbenzoic Acid Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-hydroxy-5-methylbenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural motifs, including the aminophenol and benzoic acid moieties, make it a versatile building block for the synthesis of novel pharmaceutical agents and functional polymers. This guide provides a comprehensive overview of its physicochemical properties, drawing upon experimental data from closely related analogs to build a predictive and comparative framework. The document is structured to offer not just data, but also the scientific rationale behind the characterization of such molecules, empowering researchers in their drug discovery and development endeavors.
Chemical Identity and Molecular Structure
3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is the hydrochloride salt of 3-amino-4-hydroxy-5-methylbenzoic acid. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, a critical factor for many pharmaceutical and experimental applications.
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IUPAC Name: 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride
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CAS Number: 2193060-80-7[1]
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Molecular Formula: C₈H₁₀ClNO₃[1]
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Molecular Weight: 203.62 g/mol [1]
The molecular structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, an amino group, and a methyl group. The hydrochloride salt is formed by the protonation of the amino group.
Comparative Physicochemical Properties of Related Benzoic Acid Derivatives
Direct experimental data for 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is not extensively available in public literature. However, a robust understanding of its properties can be extrapolated from the well-characterized physicochemical parameters of its structural analogs. The following table summarizes key data for related compounds.
| Property | 3-Amino-4-hydroxybenzoic acid | 4-Amino-3-hydroxybenzoic acid | 3-Amino-4-methylbenzoic acid | 4-Hydroxybenzoic acid |
| CAS Number | 1571-72-8[2][3] | 2374-03-0[4] | 2458-12-0[5] | 99-96-7[2] |
| Molecular Formula | C₇H₇NO₃[2][3] | C₇H₇NO₃[4] | C₈H₉NO₂[5] | C₇H₆O₃[2] |
| Molecular Weight | 153.14 g/mol [2][3] | 153.14 g/mol [4] | 151.16 g/mol [5] | 138.12 g/mol [2] |
| Melting Point (°C) | 208 (dec.)[2] | 211-215[5] | Not available | 214-217 |
| Solubility | Very soluble in water[6] | Soluble in DMSO and methanol | Soluble in organic solvents | Water: 5000 mg/L[2] |
| pKa | 4.73[6] | Not available | Not available | 4.54[2] |
Expert Insights: The methyl group at the 5-position in the target molecule is expected to increase its lipophilicity compared to 3-amino-4-hydroxybenzoic acid. The hydrochloride salt form will significantly enhance its aqueous solubility compared to the free base. The pKa of the carboxylic acid group is anticipated to be in a similar range to its analogs, around 4.5-5.0.
Synthesis and Purification
A plausible synthetic route to 3-amino-4-hydroxy-5-methylbenzoic acid hydrochloride can be adapted from established methods for related compounds. A common strategy involves the nitration of a substituted benzoic acid precursor, followed by reduction of the nitro group to an amine.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride.
Experimental Protocol: Reduction of a Nitrobenzoic Acid Precursor (General Procedure)
This protocol is a generalized method based on the reduction of 4-hydroxy-3-nitrobenzoic acid and would require optimization for the specific substrate.[7]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitrobenzoic acid precursor (1 equivalent).
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Addition of Reagents: Add a suitable solvent (e.g., ethanol, water) and a reducing agent such as tin(II) chloride (SnCl₂) (2-3 equivalents) and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed.
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Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture. If using a tin-based reducing agent, adjust the pH to be basic to precipitate tin salts, which are then removed by filtration.
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Isolation: Acidify the filtrate with concentrated HCl to precipitate the hydrochloride salt of the product.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Analytical Characterization
A comprehensive characterization of 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantify its presence in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of benzoic acid derivatives. A reverse-phase HPLC method would be suitable for assessing the purity and quantifying the concentration of the target compound.
Illustrative HPLC Method (Adaptable for the Target Compound)
This protocol is based on methods for similar aromatic acids and would serve as a starting point for method development.[8]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm.[8]
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Injection Volume: 10 µL.
Expert Insights: Peak tailing can be a common issue in the HPLC analysis of acidic and polar compounds. This can often be mitigated by adjusting the mobile phase pH to be well below the pKa of the analyte and using an end-capped column to minimize interactions with residual silanols on the stationary phase.
Conceptual Analytical Workflow
Caption: A general workflow for the comprehensive analytical characterization of a novel chemical entity.
Spectroscopic Data (Predicted and Comparative)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and exchangeable protons from the amine, hydroxyl, and carboxylic acid groups. The chemical shifts will be influenced by the electronic nature of the substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the amine hydrochloride, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring.
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base and provide fragmentation patterns useful for structural elucidation.
Stability and Storage
As a hydrochloride salt, 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is expected to be a crystalline solid with good stability under standard laboratory conditions. It should be stored in a well-sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration may be advisable.
Conclusion
While direct experimental data for 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is limited in the public domain, a comprehensive physicochemical profile can be reliably inferred through the comparative analysis of its structural analogs. This guide provides a foundational understanding of its expected properties, along with established methodologies for its synthesis and analytical characterization. As a promising building block in drug discovery and materials science, further detailed investigation into its properties is warranted and will undoubtedly contribute to the development of novel and impactful applications.
References
Sources
- 1. 2193060-80-7|3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氨基-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Amino-4-hydroxybenzoic acid(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]
